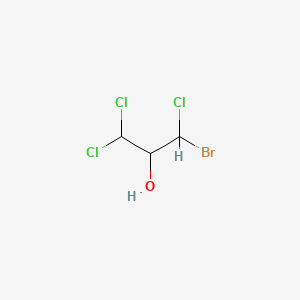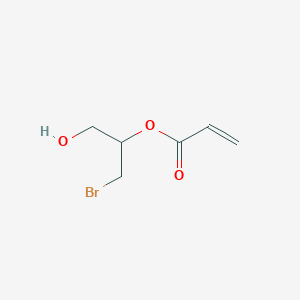
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate is an organic compound that belongs to the class of bromohydrins It is characterized by the presence of a bromine atom, a hydroxyl group, and a prop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypropan-2-yl prop-2-enoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding hydroxyl, amino, or thiol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: The prop-2-enoate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Addition: Electrophiles like hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like chloroform or carbon tetrachloride.
Major Products:
Substitution: Hydroxyl, amino, or thiol derivatives.
Oxidation: Carbonyl compounds.
Addition: Halogenated derivatives.
科学研究应用
1-Bromo-3-hydroxypropan-2-yl prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in biochemical assays to study enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The hydroxyl group can undergo oxidation to form carbonyl compounds, which can further participate in various chemical reactions. The prop-2-enoate moiety can engage in addition reactions with electrophiles, leading to the formation of halogenated derivatives.
相似化合物的比较
1-Bromo-3-hydroxypropan-2-one: Similar structure but lacks the prop-2-enoate moiety.
3-Bromo-2-hydroxypropanoic acid: Contains a carboxylic acid group instead of the prop-2-enoate moiety.
1-Bromo-2-hydroxypropane: Lacks the prop-2-enoate moiety and has a simpler structure.
Uniqueness: 1-Bromo-3-hydroxypropan-2-yl prop-2-enoate is unique due to the presence of both a bromine atom and a prop-2-enoate moiety, which imparts distinct reactivity and versatility in chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
64181-77-7 |
|---|---|
分子式 |
C6H9BrO3 |
分子量 |
209.04 g/mol |
IUPAC 名称 |
(1-bromo-3-hydroxypropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C6H9BrO3/c1-2-6(9)10-5(3-7)4-8/h2,5,8H,1,3-4H2 |
InChI 键 |
AEYZOUWQDDWWCP-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OC(CO)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
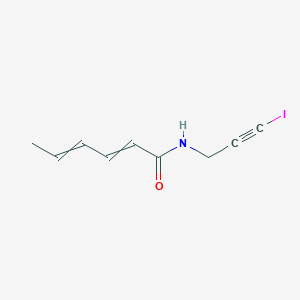
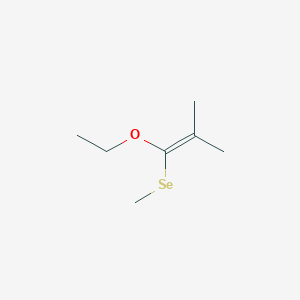
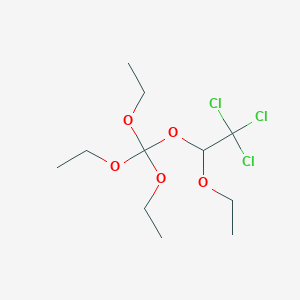
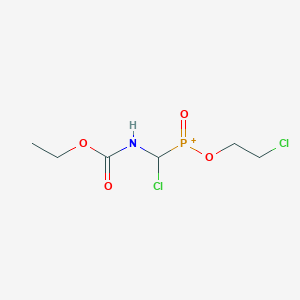
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
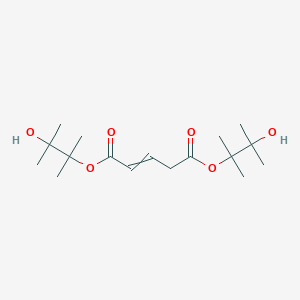
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)


